3-Hexyl-2-cyclohexenone
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Overview
Description
3-Hexyl-2-cyclohexenone is an organic compound belonging to the class of cyclohexenones It is characterized by a cyclohexene ring with a hexyl group attached to the third carbon and a ketone functional group on the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hexyl-2-cyclohexenone can be synthesized through several methods. One common approach involves the Birch reduction of anisole followed by acid hydrolysis . Another method includes the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol is yet another route .
Industrial Production Methods: Industrial production of cyclohexenones, including this compound, often involves catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Hexyl-2-cyclohexenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like organocopper reagents and Grignard reagents are often employed.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and alkanes.
Substitution: Various substituted cyclohexenones.
Scientific Research Applications
3-Hexyl-2-cyclohexenone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hexyl-2-cyclohexenone involves its interaction with various molecular targets. As an enone, it can undergo Michael addition reactions with nucleophiles, leading to the formation of adducts that can modulate biological pathways . The compound’s reactivity with nucleophiles makes it a valuable tool in synthetic organic chemistry .
Comparison with Similar Compounds
Cyclohexenone: A simpler analog without the hexyl group.
3-Methyl-2-cyclohexen-1-one: Contains a methyl group instead of a hexyl group.
3-Ethoxy-2-cyclohexen-1-one: Features an ethoxy group at the third carbon.
Uniqueness: 3-Hexyl-2-cyclohexenone is unique due to its hexyl substituent, which imparts distinct chemical and physical properties compared to its simpler analogs . This uniqueness makes it valuable in specialized applications where specific reactivity or properties are desired .
Properties
Molecular Formula |
C12H20O |
---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
3-hexylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-7-11-8-6-9-12(13)10-11/h10H,2-9H2,1H3 |
InChI Key |
SAOPBTOIBJXDSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=O)CCC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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